3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
Descripción
Nomenclature and Identification Parameters
Systematic IUPAC Name :
3-Ethoxy-N-methyl-N-(1-(phenylmethyl)piperidin-4-yl)pyridin-2-amine.
Common Synonyms :
CAS Registry Number :
179556-82-2.
Molecular Formula :
C₂₀H₂₇N₃O.
Molecular Weight :
325.4479 g/mol.
Structural Features :
- Pyridine core : Substituted at position 2 with a methylamino group and at position 3 with an ethoxy group.
- Piperidine ring : Attached to the pyridine via a secondary amine, with a benzyl (phenylmethyl) group at position 1.
- Stereochemistry : Achiral due to absence of defined stereocenters.
Key Spectral Identifiers :
- SMILES : CCOC1=C(N=CC=C1)N(C)C2CCN(CC3=CC=CC=C3)CC2.
- InChI : InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₇N₃O |
| Molecular Weight (g/mol) | 325.4479 |
| XLogP3 | 3.3 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Historical Context of Discovery and Development
The compound was first synthesized in the 1990s during receptor-binding screens targeting dopamine receptors. Key milestones include:
- 1997 : Identified as a high-affinity dopamine D4 receptor antagonist (Ki = 2.2 nM) with >100-fold selectivity over D2, serotonin, and adrenergic receptors.
- Discovery Context : Developed by Pharmacia & Upjohn (now Pfizer) to explore the therapeutic potential of D4 antagonists in neurological disorders.
- Structural Optimization : Derived from 4-aminopiperidine scaffolds, with ethoxy and benzyl groups added to enhance blood-brain barrier permeability and receptor specificity.
Position within the Aminopyridine Chemical Class
As a 2-aminopyridine derivative, this compound exhibits unique features:
- Substitution Pattern : The ethoxy group at position 3 distinguishes it from simpler aminopyridines (e.g., 4-aminopyridine).
- Piperidine Integration : The N-methylpiperidine moiety introduces conformational rigidity, favoring interactions with G-protein-coupled receptors.
- Comparative Pharmacology : Unlike unsubstituted aminopyridines (e.g., 2-AP or 4-AP), which modulate potassium channels, this compound’s activity stems from dopamine receptor antagonism.
Significance in Heterocyclic Chemistry Research
This compound exemplifies advanced heterocyclic design with three fused motifs:
- Pyridine : Serves as a planar aromatic core for π-π interactions in receptor binding.
- Piperidine : Provides a saturated nitrogen heterocycle that enhances solubility and mimics natural alkaloids.
- Benzyl Group : Introduces lipophilicity, critical for CNS penetration.
Synthetic Innovations :
- Multi-Step Functionalization : Requires sequential alkylation and etherification, as demonstrated in analogous piperidine-pyridine syntheses.
- Catalytic Methods : Palladium-catalyzed couplings may optimize benzyl group introduction.
Research Applications :
- Neurological Probes : Used to study D4 receptor roles in schizophrenia and addiction.
- Template for Analogues : Modifications to the ethoxy or benzyl groups have inspired derivatives with varied receptor affinities.
Table 2 : Key Heterocyclic Motifs and Their Roles
| Motif | Role in Compound |
|---|---|
| Pyridine | Aromatic core for receptor binding |
| Piperidine | Conformational control |
| Benzyl | Lipophilicity enhancement |
Propiedades
Número CAS |
179556-82-2 |
|---|---|
Fórmula molecular |
C20H27N3O |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3 |
Clave InChI |
VNSBZWKWQFCKGO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |
Otros números CAS |
179556-82-2 |
Sinónimos |
3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine U 99363 U 99363E U-99363 U-99363E |
Origen del producto |
United States |
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para U-99363E no están ampliamente documentadas en fuentes públicas disponibles. Se sabe que el compuesto pertenece a la clase de las 4-aminopiperidinas sustituidas. La preparación de estos compuestos normalmente implica la reacción de derivados de piperidina con los sustituyentes adecuados en condiciones controladas .
Análisis De Reacciones Químicas
U-99363E se somete a diversas reacciones químicas, principalmente relacionadas con su interacción con los receptores de dopamina D4. El compuesto actúa como antagonista, inhibiendo la actividad del receptor. Los reactivos comunes utilizados en estas reacciones incluyen quinpirole y PD 168,077, que son agonistas, y L-745,870, clozapina y raclopride, que son antagonistas . Los principales productos que se forman a partir de estas reacciones están normalmente relacionados con la modulación de la actividad de la dopamina en el cerebro .
Aplicaciones Científicas De Investigación
U-99363E ha sido ampliamente estudiado por sus aplicaciones de investigación científica. Ha mostrado una alta afinidad y selectividad por el receptor de dopamina D4 humano, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica. El compuesto se ha utilizado para investigar el papel de los receptores de dopamina D4 en diversas afecciones neurológicas y psiquiátricas, como la esquizofrenia y el trastorno por déficit de atención con hiperactividad . Además, U-99363E se ha utilizado en estudios que exploran la modulación de la liberación de GABA en el cerebro .
Mecanismo De Acción
El mecanismo de acción de U-99363E implica su función como antagonista del receptor de dopamina D4. Al unirse a estos receptores, el compuesto inhibe su actividad, lo que lleva a una disminución de la señalización mediada por la dopamina. Esta modulación de la actividad de la dopamina puede tener diversos efectos en la función neuronal y el comportamiento, particularmente en el contexto de los trastornos psiquiátricos .
Comparación Con Compuestos Similares
Structural Analogues in the Piperidine/Pyridine Family
U-101958 (3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine)
- Structural Difference : The ethoxy group in U-99363E is replaced with an isopropoxy group.
- Pharmacological Impact : Despite similar D₄ receptor affinity, the bulkier isopropoxy substituent may alter binding kinetics or metabolic stability. Both compounds exhibit comparable selectivity for D₄ over other dopamine receptors, but U-99363E was prioritized for in vivo studies due to its superior pharmacokinetic profile .
3-Chloro-N-[1-(phenylmethyl)-4-piperidinyl]-5-(trifluoromethyl)-2-pyridinamine (CAS 1242267-94-2)
- Structural Difference: The ethoxy and methylamino groups are replaced with chloro and trifluoromethyl groups.
- This compound’s primary application remains underexplored but may target non-dopaminergic pathways .
Donepezil Hydrochloride
- Structural Difference: Shares the 1-(phenylmethyl)-4-piperidinyl group but incorporates a dimethoxyindenone core instead of a pyridine ring.
- Pharmacological Impact: Donepezil is an acetylcholinesterase (AChE) inhibitor used for Alzheimer’s disease, demonstrating how minor structural modifications redirect activity from dopaminergic to cholinergic systems .
Pharmacological Activity and Selectivity
- SAR Insights :
Physicochemical Properties
- Trends :
- Halogenation (Cl, Br) increases molecular weight and lipophilicity, reducing solubility.
- Alkoxy groups (ethoxy, isopropoxy) balance lipophilicity and receptor affinity .
Actividad Biológica
3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing findings from various research studies and sources.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 298.43 g/mol. The structure features a piperidine ring, which is significant for its pharmacological properties, and a pyridine moiety that may contribute to its biological activity.
Antiviral Activity
Research has shown that compounds with similar structural motifs, particularly those containing piperidine and pyridine, exhibit antiviral properties. For instance, derivatives of 3-phenylpiperidine have been tested against various viruses, including HIV-1 and herpes simplex virus (HSV-1). In one study, certain derivatives demonstrated moderate antiviral activity, suggesting that modifications to the piperidine structure could enhance efficacy against viral targets .
Antibacterial and Antifungal Activity
Compounds similar to this compound have also been evaluated for antibacterial and antifungal properties. A study highlighted the activity of piperazine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, indicating that modifications in the alkyl chain or aryl groups can significantly influence antimicrobial effectiveness .
Case Studies
- Antiviral Screening : A set of alkyl derivatives of 3-phenylpiperidine was synthesized and screened for antiviral activity. Among them, specific compounds showed promising results against CVB-2 and HSV-1 with cytotoxic concentrations ranging from 54 to 100 μM .
- Antimicrobial Evaluation : In another investigation, several newly synthesized piperazine derivatives were tested against a range of bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Replication : Compounds with similar structures have been shown to inhibit key viral enzymes, thereby preventing replication.
- Disruption of Bacterial Cell Wall Synthesis : The interaction with bacterial cell wall components can lead to increased permeability and subsequent cell lysis.
Summary of Findings
Q & A
Q. Optimization Factors :
- Catalysts : Palladium or copper catalysts improve coupling efficiency for pyridine modifications .
- Solvent Choice : Polar solvents (DMF, acetonitrile) enhance reaction rates but may require rigorous drying to avoid side reactions.
- Temperature Control : Elevated temperatures (80–100°C) for substitution steps improve kinetics but risk decomposition if prolonged .
Basic Question: How are spectroscopic techniques applied to confirm the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion [M+H]⁺ at m/z 380.2385 (calculated for C₂₁H₂₉N₃O) .
- Infrared (IR) Spectroscopy : Stretching frequencies at 1250 cm⁻¹ (C-O of ethoxy) and 1650 cm⁻¹ (C=N of pyridine) confirm functional groups .
Advanced Question: How can researchers resolve contradictions in reported receptor affinities for this compound?
Methodological Answer:
Contradictions may arise from assay variability (e.g., cell lines, receptor subtypes). Strategies include:
- Comparative Binding Assays : Parallel testing in standardized systems (e.g., CHO cells expressing human acetylcholinesterase vs. rat cortical membranes) .
- Structural Analysis : Molecular docking studies to assess interactions with receptor pockets (e.g., acetylcholinesterase’s catalytic triad vs. peripheral anionic site) .
- Meta-Analysis : Statistical aggregation of IC₅₀ values from multiple studies to identify outliers or trends .
Q. Example Data Comparison :
| Study | Receptor | IC₅₀ (nM) | Assay System |
|---|---|---|---|
| A | Acetylcholinesterase | 50 ± 5 | Human recombinant |
| B | Sigma-1 | 1200 ± 200 | Rat brain homogenate |
| C | Dopamine D₂ | >10,000 | HEK293 cells |
Discrepancies in Sigma-1 affinity (Study B vs. C) may reflect species-specific receptor isoforms.
Advanced Question: What experimental designs are optimal for evaluating this compound’s efficacy in Alzheimer’s disease models?
Methodological Answer:
- In Vitro Models :
- Acetylcholinesterase Inhibition : Ellman’s assay with donepezil as a positive control (IC₅₀ comparison) .
- Neuroprotection : Primary neuron cultures exposed to Aβ₄₂ oligomers, measuring viability via MTT assay .
- In Vivo Models :
- Transgenic Mice (e.g., APP/PS1) : Behavioral tests (Morris water maze) paired with post-mortem Aβ plaque quantification .
- Dosing Regimen : Subchronic administration (14–28 days) to assess cumulative effects on cholinergic markers (e.g., cortical ACh levels) .
Q. Key Parameters :
- Dose-Response Curves : 1–10 mg/kg (oral) to determine therapeutic window.
- Biomarker Validation : CSF Aβ₄₂ and tau levels via ELISA .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Classification :
- GHS Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
- Personal Protective Equipment (PPE) :
- Ventilation : Fume hoods for synthesis steps generating dust/aerosols .
Advanced Question: How does the ethoxy group impact pharmacokinetics compared to alkoxy analogs?
Methodological Answer:
- Solubility : Ethoxy’s moderate lipophilicity (logP ~2.5) balances aqueous solubility (2.1 mg/mL) and membrane permeability, unlike methoxy (logP ~1.8, higher solubility) or propoxy (logP ~3.2, poor solubility) .
- Metabolic Stability : Ethoxy resists hepatic CYP3A4 oxidation better than methoxy, extending half-life (t₁/₂ = 4.2 h vs. 1.8 h in rat microsomes) .
- SAR Insights : Ethoxy’s steric bulk reduces off-target binding to adrenergic receptors compared to smaller alkoxy groups .
Basic Question: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry :
- Chemical Biology :
Advanced Question: How can structural modifications enhance selectivity for acetylcholinesterase over butyrylcholinesterase?
Methodological Answer:
- Piperidine Substitution : Introducing bulky groups (e.g., benzyl) at the 4-piperidinyl position increases steric hindrance, reducing butyrylcholinesterase affinity .
- Pyridine Ring Functionalization : Electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position improve acetylcholinesterase binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unmodified) .
- In Silico Screening : Molecular dynamics simulations to prioritize derivatives with favorable ΔΔG values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
